![molecular formula C15H14ClN3O2 B1224971 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide CAS No. 857041-79-3](/img/structure/B1224971.png)
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide
Overview
Description
2-Chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide , also known as chloroacetanilide , is a chemical compound with the molecular formula C₈H₈ClNO . It can be synthesized by reacting aniline with chloroacetyl chloride in glacial acetic acid . The crystal structure analysis reveals the presence of N-H…O hydrogen bonds between the molecules .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in reactions typical of amides and aromatic compounds. For example, it may react with hydrazones to form phenylacetamide-based Schiff base ligands .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Building Blocks
“2-Chloro-N-phenylacetamide”, also known as “chloroacetanilide”, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . It is used as an organic building block in the synthesis of various organic compounds .
Preparation of Amide Podands
This compound may be used in the preparation of N, N ′- (ethane-1,2-diyl)bis (2- (2-oxo-2- (phenylamino)ethoxy)benzamide), an amide podand . Podands are a class of compounds that have potential applications in host-guest chemistry and molecular recognition.
Synthesis of Schiff Base Ligands
It may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones . Schiff base ligands are often used in coordination chemistry.
Pharmacological Activities
A series of N-phenylacetamide sulphonamides were synthesized and interestingly in this series N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity as comparable or superior than paracetamol .
Anti-Candida Agents
The compound can be used in the synthesis of benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties, a novel class of anti-Candida agents .
Synthesis of Functionalized Pyrazoles
2-Cyanoacetyl chloride, due to its high reactivity, is a fundamental intermediate in the synthesis of a variety of heterocyclic compounds. These compounds are pivotal in the field of medicinal chemistry for their anti-proliferative properties.
Antigen-Specific Cell Staining
We previously developed a hydrolase-based fluorescence amplification method for antigen-specific cell labelling, in which fluorescent substrates stained cells by a non-covalent hydrophobic interaction . To improve the substrates retention in cells, we examined the effect of a chloroacetyl group modification on the substrate retention .
Agrochemicals
Chloroacetyl chloride, a chemical compound, is widely used in scientific research. This versatile material finds applications in fields like organic synthesis, pharmaceuticals, and agrochemicals.
properties
IUPAC Name |
1-(N-(2-chloroacetyl)anilino)-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-14(20)19(13-9-5-2-6-10-13)18-15(21)17-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYYZKVXOFINJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN(C2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676971 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.